molecular formula C8H4BrF2N3S B1470624 5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 1526200-39-4

5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1470624
CAS RN: 1526200-39-4
M. Wt: 292.11 g/mol
InChI Key: WGYVAGDBGZHZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Bromo-2,6-difluorophenyl isocyanate” is a related compound . It has a molecular formula of BrC6H2(F)2NCO and a molecular weight of 234.00 .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2,6-difluorophenyl isocyanate” is represented by the formula BrC6H2(F)2NCO .


Physical And Chemical Properties Analysis

The related compound “4-Bromo-2,6-difluorophenyl isocyanate” has a melting point of 30-33 °C (lit.) and should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of 2-amino-5-bromo-1,3,4-thiadiazoles have been explored, showing their behavior as ambident nucleophiles in alkylation, acylation, and nitrosation reactions. This suggests amine-imine tautomerism between these compounds and the corresponding Δ2-1,3,4-thiadiazolines, highlighting their synthetic utility and potential for generating diverse chemical structures (Werber, Buccheri, & Gentile, 1977).

Corrosion Inhibition

Quantum chemical and molecular dynamics simulation studies on thiadiazole derivatives have shown their potential as corrosion inhibitors for iron, with density functional theory (DFT) calculations supporting their efficacy. This highlights the application of thiadiazole derivatives in protecting metal surfaces, relevant to materials science and engineering (Kaya et al., 2016).

Anticancer Activity

Research has also focused on the synthesis of thiadiazole derivatives for anticancer evaluation, indicating that some derivatives exhibit selective activity towards cancer cell lines. This suggests the potential of thiadiazole compounds in the development of novel anticancer agents (Noolvi et al., 2011).

Molecular Interactions and Structural Analysis

The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis provides insights into the structural and electronic properties of thiadiazole derivatives. This can inform the design of materials with specific physical and chemical properties (El-Emam et al., 2020).

Synthesis under Specific Conditions

Efficient synthesis methods for thiadiazole derivatives have been developed, including the use of Pd2(dba)3-catalyzed amination under conventional heating. This reflects the versatility of thiadiazole compounds in chemical synthesis and the development of new methodologies for their production (Rawat & Verma, 2021).

Safety And Hazards

The safety data sheet for “4-Bromo-2,6-difluorophenyl isocyanate” indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

5-(4-bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N3S/c9-3-1-4(10)6(5(11)2-3)7-13-14-8(12)15-7/h1-2H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYVAGDBGZHZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=NN=C(S2)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine

Synthesis routes and methods

Procedure details

A stirred mixture of 4-bromo-2,6-difluorobenzoic acid (5 g, 21.1 mmol) and hydrazinecarbothioamide (2.88 g, 31.6 mmol) was cooled under nitrogen in an ice bath. POCl3 (5.9 mL, 63.3 mmol) was added drop-wise and the reaction was stirred at ice bath temperature for 15 minutes then heated at 78° C. for 3 hours. The reaction mixture was cooled in an ice bath then quenched by addition of ice water (150 mL). The resulting solid was sonicated for 30 minutes to give a free stirring suspension which was left to slurry at room temperature for 72 hours. The solid was collected by vacuum filtration, rinsed with water, and re-suspended in saturated NaHCO3(aq) (150 mL). This suspension was stirred at room temperature for 18 hours then the solid was collected by vacuum filtration, rinsed with water, and dried in a vacuum oven for 24 hours to give the title compound (5.174 g, 84% yield) which was used in the next step without further purification. LC-MS: Rt 0.99 min; MS m/z 294.2 [M+2]+ [Method A]. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.68 (d, J=8.08 Hz, 2H), 7.57 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.88 g
Type
reactant
Reaction Step One
Name
Quantity
5.9 mL
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(4-Bromo-2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.